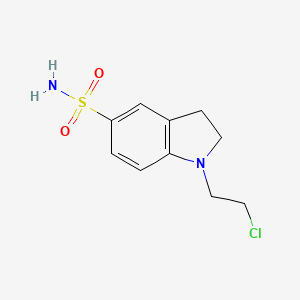

1-(2-Chloroethyl)indoline-5-sulfonamide

CAS No.:

Cat. No.: VC13919229

Molecular Formula: C10H13ClN2O2S

Molecular Weight: 260.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O2S |

|---|---|

| Molecular Weight | 260.74 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide |

| Standard InChI | InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15) |

| Standard InChI Key | NJUYBFMHKKMQHM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

1-(2-Chloroethyl)indoline-5-sulfonamide features an indoline core—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The sulfonamide group (-SONH) is attached at the 5-position of the indoline scaffold, while a 2-chloroethyl substituent occupies the 1-position. This arrangement creates a planar sulfonamide moiety capable of coordinating with zinc ions in the active site of carbonic anhydrases, alongside a hydrophobic tail that enhances target selectivity .

Synthetic Pathways

The synthesis of 1-(2-Chloroethyl)indoline-5-sulfonamide involves multi-step organic reactions. A representative route begins with the protection of indoline (5) using acetic anhydride to yield 1-acetylindoline (6), followed by sulfonation with chlorosulfonic acid to form 1-acetylindoline-5-sulfochloride (7) . Subsequent ammonolysis produces 1-acetylindoline-5-sulfonamide (8), which undergoes hydrolysis to remove the acetyl group, yielding indoline-5-sulfonamide (9). Finally, alkylation with 2-chloroethyl chloride introduces the chloroethyl substituent at the 1-position.

Table 1: Key Synthetic Intermediates and Yields

| Compound | Yield (%) | Role in Synthesis |

|---|---|---|

| 6 | 95 | Acetyl-protected indoline |

| 7 | 81 | Sulfonated intermediate |

| 8 | 89 | Sulfonamide precursor |

| 9 | 81 | Deacetylated core structure |

| CA Isoform | (nM) | Selectivity vs. CA I/II |

|---|---|---|

| CA IX | 132.8 | 10-fold |

| CA XII | 41.3 | 5-fold |

| CA I | 2100 | - |

| CA II | 890 | - |

Antiproliferative Effects

Under hypoxic conditions mimicking the tumor microenvironment, 1-(2-Chloroethyl)indoline-5-sulfonamide suppresses the proliferation of MCF7 breast cancer cells with an IC of 12.9 µM, a two-fold enhancement compared to normoxia . This hypoxia-selective activity correlates with its ability to inhibit CA IX-mediated pH regulation, thereby disrupting metabolic adaptations critical for tumor survival.

Table 3: Antiproliferative Activity in MCF7 Cells

| Condition | IC (µM) | Hypoxia Selectivity Ratio |

|---|---|---|

| Normoxia | 24.5 | 1.0 |

| Hypoxia | 12.9 | 1.9 |

Mechanism of Action

Zinc Coordination and Active Site Interactions

The sulfonamide group deprotonates to form a sulfonamidate anion, which coordinates with the Zn ion in the CA active site . This interaction is stabilized by hydrogen bonds with Thr199 and hydrophobic contacts with Leu198. The chloroethyl group extends into a hydrophobic pocket, enhancing binding affinity and isoform selectivity .

Chemosensitization Effects

In K562/4 leukemia cells overexpressing P-glycoprotein (P-gp), 1-(2-Chloroethyl)indoline-5-sulfonamide reverses resistance to doxorubicin by downregulating CA IX expression and inhibiting proton extrusion, thereby increasing intracellular drug retention .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic shifts:

-

-NMR: A triplet at δ 3.8 ppm corresponds to the chloroethyl group’s methylene protons.

-

-NMR: The sulfonamide sulfur exhibits a signal at δ 165 ppm, consistent with sulfonamide carbons.

Infrared (IR) spectroscopy reveals stretches at 1160 cm (S=O) and 1340 cm (C-N), verifying the sulfonamide functional group.

Future Research Directions

-

Structural Optimization: Modifying the indoline core’s substituents to improve CA IX/XII selectivity and blood-brain barrier penetration.

-

Combination Therapies: Co-administering with chemotherapeutics like doxorubicin to exploit chemosensitization effects .

-

In Vivo Validation: Assessing pharmacokinetics and toxicity profiles in preclinical models to advance toward clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume